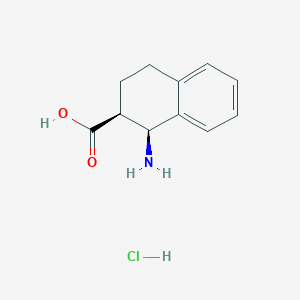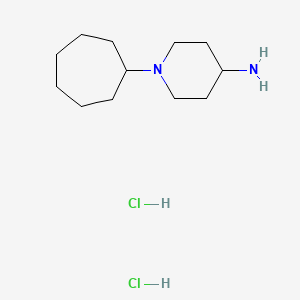
(1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride
Overview
Description
“(1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride” is a compound that belongs to the class of organic compounds known as amino acids and derivatives . These are compounds containing an amino acid or a derivative thereof resulting from a reaction of ammonia or an amine .
Synthesis Analysis
The synthesis of similar compounds often involves the use of protecting groups for the amino and carboxylic acid functionalities, followed by various organic reactions . A common method for the synthesis of amino acids involves the Strecker synthesis or the reductive amination of a carbonyl compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry. The exact structure would depend on the specific arrangement of atoms in the molecule .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Amino acids, for example, can participate in a variety of reactions, including peptide bond formation, decarboxylation, and transamination .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. These properties include melting point, boiling point, solubility, and reactivity .
Scientific Research Applications
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including structurally related compounds, have been explored for their impact on microbial inhibitors in biocatalytic processes. These compounds can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields. Their inhibitory effect, attributed to cell membrane damage and internal pH decrease, suggests potential applications in microbial control and fermentation processes. Strategies to increase microbial robustness against such inhibitors involve metabolic engineering to enhance cell membrane properties and internal pH regulation (Jarboe et al., 2013).
Peptide Studies with TOAC
The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) demonstrates the utility of carboxylic acid derivatives in peptide research. TOAC's incorporation into peptides allows for the analysis of peptide backbone dynamics and secondary structure using various spectroscopic techniques. This has paved the way for studying peptide-membrane interactions, peptide-protein, and peptide-nucleic acid interactions, highlighting the role of carboxylic acid derivatives in understanding peptide behavior and structure (Schreier et al., 2012).
Solvent Developments for Carboxylic Acids
The extraction of carboxylic acids from aqueous streams using solvents like ionic liquids, amines, and organophosphorous extractants represents a significant area of application. This process is crucial for recovering carboxylic acids used as precursors in the production of bio-based plastics. The development of efficient solvent systems for this purpose addresses economic and efficiency challenges in carboxylic acid recovery, indicating the role of carboxylic acid derivatives in industrial separation processes (Sprakel & Schuur, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1S,2S)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14;/h1-4,9-10H,5-6,12H2,(H,13,14);1H/t9-,10+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTPHDSELSULAP-BAUSSPIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]([C@H]1C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[3-(Trifluoromethyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B3043564.png)





![2-[[4,6-Bis(2,2,2-trifluoroethoxy)pyrimidin-2-yl]methylsulfanyl]ethanamine](/img/structure/B3043575.png)
